molecular formula C8H13N3OS3 B2948790 N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide CAS No. 790725-73-4

N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B2948790
CAS RN: 790725-73-4
M. Wt: 263.39
InChI Key: GPFATSDSMKLMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide” is a chemical compound with the molecular formula C8H13N3OS3 . It has an average mass of 263.403 Da and a monoisotopic mass of 263.022064 Da .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular formula of C8H13N3OS3 and a molecular weight of 263.4 . More detailed physical and chemical properties couldn’t be found.

Scientific Research Applications

N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide has been studied for its potential use in various scientific applications. For example, this compound has been studied for its ability to act as a catalyst in organic synthesis. This compound has also been studied for its potential use in drug development, as it has been shown to have various biochemical and physiological effects. In addition, this compound has been studied for its potential use in laboratory experiments.

Mechanism of Action

Target of Action

The primary targets of N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide are currently unknown. This compound is a product for proteomics research

Pharmacokinetics

Its molecular weight is 263.4 , which is within the range generally favorable for oral bioavailability More research is needed to determine its pharmacokinetic properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, pH can affect the ionization state of the mercapto group, potentially influencing its reactivity and interactions with targets . Additionally, the compound’s stability might be affected by temperature, as it is recommended to be stored at room temperature .

Advantages and Limitations for Lab Experiments

The use of N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide in laboratory experiments has several advantages. For example, this compound is a relatively stable compound, which makes it easy to handle and store. In addition, this compound is relatively non-toxic, which makes it safe to use in laboratory experiments. However, this compound also has some limitations. For example, this compound is not very soluble in water, which can limit its use in aqueous solutions. In addition, this compound is not very stable in the presence of light or heat, which can limit its use in certain types of experiments.

Future Directions

The potential future directions for research on N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide are numerous. For example, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential use in drug development. In addition, further research could be conducted on the mechanism of action of this compound, as well as its potential use in organic synthesis. Finally, further research could be conducted on the advantages and limitations of using this compound in laboratory experiments.

Synthesis Methods

N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide can be synthesized using a variety of methods. The most common method involves the reaction of an alkyl thiol with a thiadiazole derivative. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction yields a thiadiazole-based compound, which can then be isolated and purified.

properties

IUPAC Name

N,N-diethyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS3/c1-3-11(4-2)6(12)5-14-8-10-9-7(13)15-8/h3-5H2,1-2H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFATSDSMKLMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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